2-Acetyl-1-pyrroline

Übersicht

Beschreibung

2-Acetyl-1-pyrroline is a naturally occurring aroma compound known for its distinctive scent, often described as similar to “hot, buttered popcorn.” This compound is responsible for the characteristic aroma of jasmine rice, basmati rice, and the herb pandan. It is also found in the scent of freshly baked bread and certain flowers like bread flowers (Vallaris glabra) .

Wissenschaftliche Forschungsanwendungen

2-Acetyl-1-pyrroline has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of aroma and flavor chemistry.

Wirkmechanismus

Target of Action

2-AP is primarily known for its role in contributing to the aroma of various foods, particularly fragrant rice . It is the key compound responsible for the characteristic smell of these foods .

Mode of Action

The compound interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of its characteristic aroma . It is formed by Maillard reactions during the heating of food, such as the baking of bread dough .

Biochemical Pathways

The biosynthesis of 2-AP in fragrant rice involves several enzymes, including proline dehydrogenase, ornithine transaminase, and 1-pyrroline-5-carboxylate synthetase . These enzymes exhibit lower activities when soil moisture declines . Diamine oxidase (DAO), which promotes the conversion from putrescine to 2-AP, shows higher activity under conditions of low soil moisture .

Result of Action

The primary result of 2-AP’s action is the generation of aroma. It gives freshly baked bread, jasmine rice, basmati rice, and certain flowers their customary smell . In addition to its role in food, 2-AP is also found in certain animal secretions .

Action Environment

Environmental factors, particularly soil moisture, significantly influence the biosynthesis of 2-AP in fragrant rice . Lower soil moisture content enhances 2-AP biosynthesis, mainly by upregulating the expression of DAO1 . This suggests that environmental conditions can be manipulated to optimize the production of 2-AP and, consequently, the aroma of certain foods.

Biochemische Analyse

Biochemical Properties

2-Acetyl-1-pyrroline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, enzymes including proline dehydrogenase, ornithine transaminase, and 1-pyrroline-5-carboxylate synthetase exhibited lower activities with soil moisture declined . The presence of a dominant Badh2 allele encoding betaine aldehyde dehydrogenase (BADH2) inhibits the synthesis of this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Acetyl-1-pyrroline can be synthesized through various methods. One common approach involves the hydrolysis of a 2-(1-alkoxyethenyl)-1-pyrroline compound with an acid to obtain a reaction medium, followed by the addition of an equimolar amount of a base to neutralize the reaction medium . Another method includes the use of ultrasound-assisted solvent extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry for direct detection in rice .

Industrial Production Methods: Industrial production of this compound often involves the Maillard reaction, where amino acids and reducing sugars react under heat. This method is commonly used in the food industry to produce the compound during the baking of bread .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetyl-1-pyrroline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Vergleich Mit ähnlichen Verbindungen

2-Acetyl-1-pyrroline is often compared with its structural homolog, 6-acetyl-2,3,4,5-tetrahydropyridine, which has a similar aroma profile. Both compounds are formed through Maillard reactions during the heating of food and have odor thresholds below 0.06 ng/L . Other similar compounds include 2-acetyl-4,5-dihydro-3H-pyrrole and 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone .

Uniqueness: What sets this compound apart is its widespread presence in various natural sources and its significant impact on the aroma profile of foods and plants. Its low odor threshold makes it highly effective even in minute quantities, contributing to its unique and potent scent .

Eigenschaften

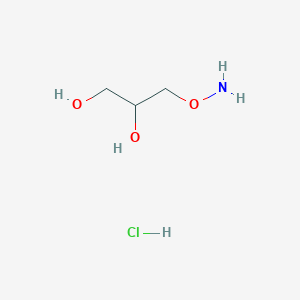

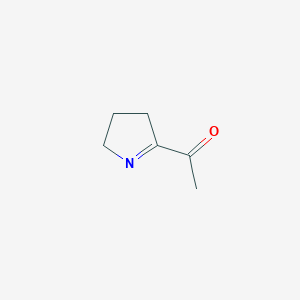

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBQWWSFRPLIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335080 | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow solid; Fishy aroma | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

182.00 to 183.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

85213-22-5 | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85213-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-acetyl-1-pyrroline (2-AP) and why is it significant?

A: this compound (2-AP) is a potent aroma compound prized for its characteristic "popcorn" or "pandan" fragrance. It is found naturally in various food sources, including aromatic rice varieties like Basmati and Jasmine rice, and the leaves of the Pandanus amaryllifolius plant. [] []

Q2: What makes some rice varieties "aromatic"?

A: The aromatic quality of certain rice varieties is primarily attributed to the presence of 2-AP. [] This compound is produced due to a mutation in a gene that encodes betaine aldehyde dehydrogenase 2 (BADH2) on chromosome 8. [] This mutation leads to the accumulation of a precursor, γ-aminobutyraldehyde (GAB-ald), which is then converted to 2-AP. []

Q3: How does the concentration of 2-AP vary in aromatic rice?

A: The 2-AP content can differ significantly among aromatic rice varieties and is influenced by several factors. For instance, environmental conditions, particularly a dry climate, have been shown to enhance 2-AP levels in the Khao Dawk Mali 105 variety. []

Q4: Can agricultural practices influence 2-AP levels in fragrant rice?

A: Yes, specific cultivation practices can enhance 2-AP content in fragrant rice. Studies have shown that a specialized cultivation method called "increasing aroma cultivation" can significantly increase 2-AP levels in several aromatic rice varieties compared to conventional methods. []

Q5: Beyond rice, what are some other sources of 2-AP?

A: 2-AP has been identified as a key aroma compound in a range of food products. Notably, it contributes to the characteristic aroma of bread crusts, particularly in wheat and rye varieties. [] [] It is also a key odorant in Jinhua ham, contributing to its complex aroma profile. []

Q6: How does 2-AP contribute to the aroma of bread crusts?

A: The formation of 2-AP in bread crusts is primarily attributed to the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during baking. [] The specific pathways leading to 2-AP formation in bread crusts have been investigated, and the involvement of proline as a precursor has been confirmed. []

Q7: Can the formation of 2-AP be controlled during food processing?

A: Yes, research has shown that the formation of 2-AP can be influenced by adjusting processing parameters. For instance, in the extrusion cooking of a rice-based model system, the levels of 2-AP and related compounds were significantly affected by the addition of different flavor precursors, like proline and ornithine. []

Q8: Are there any novel applications of 2-AP in food science?

A: Researchers are exploring new avenues to utilize the potent aroma of 2-AP. One promising application is the development of bacterial cellulose-pyrroline (BC-P) composites, where bacterial cellulose is modified in situ with 2-AP. [] These composites have shown potential for removing hexavalent chromium from contaminated water. []

Q9: How is 2-AP typically extracted and analyzed in food samples?

A: Several methods have been developed for the extraction and analysis of 2-AP in various food matrices. Common techniques include headspace solid-phase microextraction (HS-SPME), solvent extraction, and steam distillation. [] [] These extraction methods are often coupled with gas chromatography-mass spectrometry (GC-MS) for precise identification and quantification of 2-AP. [] [] []

Q10: What are the challenges in accurately quantifying 2-AP?

A: Accurate quantification of 2-AP can be challenging due to its low concentration in many food products and potential losses during extraction and analysis. To address this, researchers have developed sophisticated techniques like stable isotope dilution assays (SIDA) using isotopically labeled 2-AP as an internal standard, enhancing the accuracy and reliability of measurements. [] []

Q11: Are there any rapid methods for determining 2-AP content in rice?

A: Yes, near-infrared (NIR) spectroscopy has emerged as a rapid and non-destructive technique for determining 2-AP content in rice. [] This method utilizes the unique spectral characteristics of 2-AP in the near-infrared region to predict its concentration in rice samples quickly and efficiently. []

Q12: What is the significance of understanding 2-AP biosynthesis?

A: A deeper understanding of 2-AP biosynthesis can have significant implications for improving the aroma quality of aromatic rice and other crops. [] By identifying the genes and enzymes involved in the biosynthetic pathway, researchers can explore strategies for enhancing 2-AP production through breeding programs or genetic engineering. []

Q13: What are the potential benefits of developing bioinoculants for aromatic rice?

A: Research suggests that certain rhizobacteria can enhance 2-AP content in aromatic rice, particularly under stressful conditions like salinity. [] Developing bioinoculants based on these beneficial rhizobacteria could offer a sustainable and eco-friendly approach to enhance aroma and mitigate the negative impacts of salinity on rice production. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)